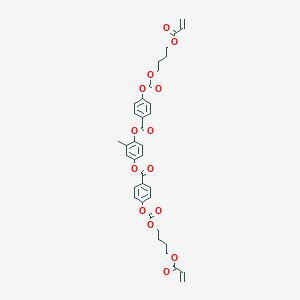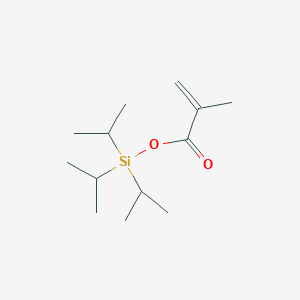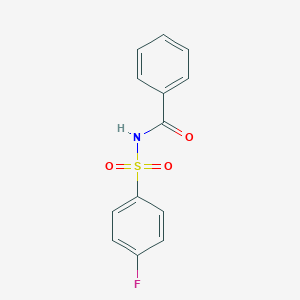
1-(4-氟苄基)哌嗪
概述
描述
OSM-S-446 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications. This compound is part of the Open Source Malaria project, aimed at developing new antimalarial drugs with novel mechanisms of action. OSM-S-446 has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
作用机制
The mechanism of action of OSM-S-446 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. OSM-S-446 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity. This mechanism is specific to the parasite enzyme, with minimal effects on the human counterpart .
实验室实验的优点和局限性
1-(4-Fluorobenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is insoluble in water and is not very soluble in other solvents, making it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
1-(4-Fluorobenzyl)piperazine has a wide range of potential applications in scientific research and there are many potential future directions for its use. Further research could be conducted to better understand its mechanism of action and to identify additional biochemical and physiological effects. Additionally, further research could be conducted to identify additional applications for 1-(4-Fluorobenzyl)piperazine, including its use in drug discovery and drug development. Additionally, research could be conducted to identify new methods of synthesis and to develop new compounds based on the 1-(4-Fluorobenzyl)piperazine structure. Finally, research could be conducted to improve the solubility of 1-(4-Fluorobenzyl)piperazine, making it easier to work with in laboratory experiments.
科学研究应用
OSM-S-446 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing new analogs with potential biological activity.
Biology: OSM-S-446 is studied for its effects on biological systems, particularly its activity against Plasmodium falciparum.
Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.
安全和危害
1-(4-Fluorobenzyl)piperazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
准备方法
The synthesis of OSM-S-446 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:
Construction of the Thienopyrimidine Scaffold: This involves the formation of the core structure through a series of organic reactions, including cyclization and functional group transformations.
Halogenation: The introduction of halogen atoms to the scaffold to enhance the compound’s reactivity and biological activity.
Amination: The addition of amino groups to the scaffold to form the final aminothienopyrimidine structure.
Industrial production methods for OSM-S-446 are still under development, as the compound is primarily used in research settings.
化学反应分析
OSM-S-446 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
OSM-S-446 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-446 has unique substitutions that enhance its biological activity and selectivity. Other similar compounds include:
OSM-S-106: Another aminothienopyrimidine compound with potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological properties
The uniqueness of OSM-S-446 lies in its specific substitutions and modifications, which contribute to its enhanced activity and selectivity against Plasmodium falciparum.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZCNKVJAVHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355314 | |
| Record name | 1-(4-Fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70931-28-1 | |
| Record name | 1-(4-Fluorobenzyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: How does the 1-(4-Fluorobenzyl)piperazine fragment interact with tyrosinase, and what are the downstream effects of this interaction?
A: Research suggests that 1-(4-Fluorobenzyl)piperazine derivatives inhibit tyrosinase by binding to the enzyme's active site. [] This binding interaction likely interferes with the enzyme's catalytic mechanism, preventing it from catalyzing the oxidation of phenols to quinones, a crucial step in melanin production. [] The downstream effect of this inhibition is a decrease in melanin synthesis, potentially leading to a reduction in skin pigmentation.
Q2: What insights have crystallographic studies provided into the binding mode of 1-(4-Fluorobenzyl)piperazine derivatives with tyrosinase?
A: Crystal structures of Bacillus megaterium tyrosinase (TyBm) complexed with two different 1-(4-Fluorobenzyl)piperazine derivatives (inhibitors 3 and 16) were solved. [] These structures confirmed the binding poses predicted by in silico studies and revealed key molecular determinants for inhibitor recognition. The study highlighted specific interactions like hydrogen bonds and hydrophobic contacts between the inhibitor's fluorobenzylpiperazine moiety and residues within the enzyme's active site. [] This structural information is valuable for understanding the structure-activity relationship and can guide the design of more potent and selective tyrosinase inhibitors.
Q3: How does the structure of 1-(4-Fluorobenzyl)piperazine derivatives relate to their potency as tyrosinase inhibitors?
A: The research highlighted the importance of the 1-(4-Fluorobenzyl)piperazine fragment for tyrosinase inhibition. [] Modifications to this core structure, such as the introduction of different substituents, are expected to influence the inhibitory activity. Further studies exploring the Structure-Activity Relationship (SAR) are crucial to understanding how specific structural modifications affect the potency, selectivity, and overall pharmacological profile of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)





![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)

